Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate
Description
Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate is a benzoate ester derivative featuring a bromine atom at the 5-position and a naphthalene-2-sulfonyloxy group at the 2-position. This compound’s structure combines aromatic, sulfonate, and ester functionalities, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer science.
Properties
IUPAC Name |
ethyl 5-bromo-2-naphthalen-2-ylsulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5S/c1-2-24-19(21)17-12-15(20)8-10-18(17)25-26(22,23)16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHPYJHNBNBTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate typically involves a multi-step process. One common method includes the bromination of ethyl benzoate to introduce the bromine atom at the 5th position. This is followed by the sulfonylation of the 2nd position with naphthalen-2-ylsulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and can be used in the development of new drugs.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-((naphthalen-2-ylsulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the naphthalen-2-ylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Ethyl 5-bromo-2-methoxybenzoate (, Item 8)
- Structural Difference : Replaces the naphthalene sulfonyloxy group with a methoxy (-OCH₃) group.
- Reactivity : The methoxy group is electron-donating, stabilizing the aromatic ring but lacking leaving group ability. In contrast, the sulfonyloxy group in the target compound is electron-withdrawing and a superior leaving group, enhancing electrophilic substitution or nucleophilic displacement reactivity .
- Physical Properties :
Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate ()
- Structural Difference : Features a naphthalen-2-yl ester instead of ethyl, with a sulfonate group directly attached to the benzene ring.
- Reactivity : The sulfonate group is a stable anion under physiological conditions, whereas the target compound’s sulfonyloxy ester is neutral but hydrolytically labile.
- Physical Properties :
Solubility and Spectroscopic Properties
- Ethyl Benzoate Derivatives ():
Simple alkyl benzoates (e.g., ethyl benzoate) exhibit polarity-dependent solubility. The target compound’s bromine and naphthalene substituents reduce water solubility compared to unsubstituted ethyl benzoate but enhance organic solvent compatibility. - Solvatochromic Effects : Dyes with sulfonate or methoxy groups () show shifts in UV-Vis spectra depending on solvent polarity. The naphthalene sulfonyloxy group in the target compound may induce bathochromic shifts due to extended conjugation, unlike methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
